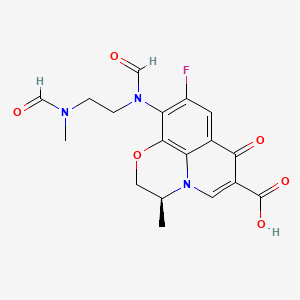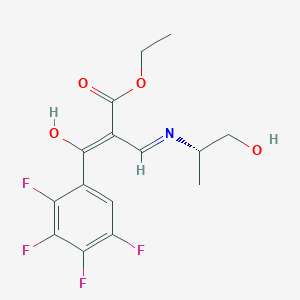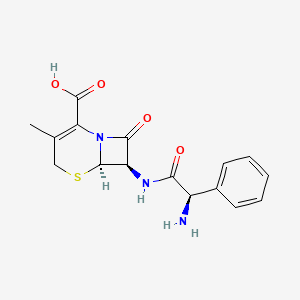
Ertapenem Side Chain Enantiomer 2 HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ertapenem Side Chain Enantiomer 2 HCl, also known as 3-((2R,4R)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid, hydrochloride (1:1), is a derivative of the carbapenem antibiotic ertapenem. This compound is notable for its role in the synthesis of ertapenem, which is used to treat a variety of bacterial infections. The molecular formula of this compound is C12H14N2O3S.HCl, and it has a molecular weight of 266.32 g/mol .
Wissenschaftliche Forschungsanwendungen
Ertapenem Side Chain Enantiomer 2 HCl has several scientific research applications:
Chemistry: It is used in the synthesis of ertapenem, a broad-spectrum antibiotic.
Biology: The compound is studied for its interactions with bacterial enzymes and its role in inhibiting bacterial cell wall synthesis.
Medicine: Ertapenem, synthesized using this compound, is used to treat infections caused by Gram-positive and Gram-negative bacteria.
Industry: The compound is used in the pharmaceutical industry for the production of antibiotics.
Vorbereitungsmethoden
The preparation of Ertapenem Side Chain Enantiomer 2 HCl involves several synthetic routes. One method starts with the protection of L-hydroxyproline using p-nitrobenzyl ester to obtain (2S,4R)-4-hydroxyl-1-((4-Nitrobenzformyl)-oxyl)caboyl)pyrrolidine-2-carboxylic acid. This intermediate is then reacted with m-aminobenzoic acid p-nitrobenzyl ester to form the ertapenem side chain. The final product, this compound, is obtained through a two-step chemical reaction involving condensation and deprotection .
Analyse Chemischer Reaktionen
Ertapenem Side Chain Enantiomer 2 HCl undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Wirkmechanismus
Ertapenem Side Chain Enantiomer 2 HCl exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the final stages of peptidoglycan synthesis in bacterial cell walls. By inhibiting these proteins, the compound disrupts cell wall synthesis, leading to bacterial cell lysis and death .
Vergleich Mit ähnlichen Verbindungen
Ertapenem Side Chain Enantiomer 2 HCl is unique compared to other carbapenem derivatives due to its specific side chain configuration, which contributes to its stability and broad-spectrum activity. Similar compounds include:
Imipenem: Another carbapenem antibiotic, but it requires co-administration with cilastatin to prevent degradation.
Meropenem: A carbapenem with a slightly different spectrum of activity, particularly against Gram-negative bacteria.
Doripenem: Known for its activity against Pseudomonas aeruginosa.
This compound stands out due to its stability and effectiveness in treating a wide range of bacterial infections.
Eigenschaften
CAS-Nummer |
503607-49-6 |
|---|---|
Molekularformel |
C12H15ClN2O3S |
Molekulargewicht |
302.78 g/mol |
IUPAC-Name |
3-[[(2R,4R)-4-sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid;hydrochloride |
InChI |
InChI=1S/C12H14N2O3S.ClH/c15-11(10-5-9(18)6-13-10)14-8-3-1-2-7(4-8)12(16)17;/h1-4,9-10,13,18H,5-6H2,(H,14,15)(H,16,17);1H/t9-,10-;/m1./s1 |
InChI-Schlüssel |
DDRIIBZWSJDJQQ-DHTOPLTISA-N |
Isomerische SMILES |
C1[C@H](CN[C@H]1C(=O)NC2=CC=CC(=C2)C(=O)O)S.Cl |
Kanonische SMILES |
C1C(CNC1C(=O)NC2=CC=CC(=C2)C(=O)O)S.Cl |
Aussehen |
White Solid |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
3-((2S,4S)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid HCl; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601407.png)

